N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of mesityl chloride with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Scientific Research Applications
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with biological targets. The mesoionic nature of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its biological effects .
Comparison with Similar Compounds
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific structure and the presence of the mesityl and thiadiazole moieties. Similar compounds include:
1,2,3-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,5-thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
1,3,4-thiadiazole derivatives: Exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-9-13(2)17(14(3)10-12)20-16(23)11-24-19-21-18(22-25-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJWOOPESXLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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